10-Boc-SN-38

Description

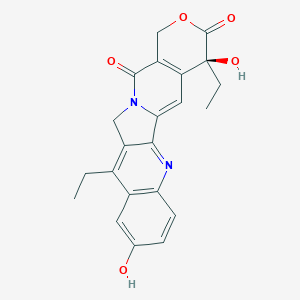

Structure

3D Structure

Properties

IUPAC Name |

(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHBVJOVLFPMQE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040399 | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86639-52-3 | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-ethyl-10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYL-10-HYDROXYCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Gatekeeper: Unraveling the Crucial Role of the Boc Group in 10-Boc-SN-38

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical utility is hampered by poor solubility and the presence of multiple reactive sites that complicate targeted modifications. The strategic application of protecting groups is paramount in overcoming these synthetic challenges. This technical guide delves into the pivotal role of the tert-butyloxycarbonyl (Boc) group in the synthesis and derivatization of SN-38, specifically focusing on the 10-Boc-SN-38 intermediate. Through a detailed examination of its protective function, synthesis, and deprotection, this document provides a comprehensive resource for researchers engaged in the development of next-generation SN-38-based therapeutics.

The Strategic Importance of the Boc Protecting Group

SN-38 possesses two key hydroxyl groups: a phenolic hydroxyl at the 10-position and an alcoholic hydroxyl at the 20-position. The phenolic hydroxyl group at the 10-position is more reactive and needs to be temporarily shielded to enable selective chemical modifications at the less reactive 20-hydroxyl group. This is where the tert-butyloxycarbonyl (Boc) group plays a critical role.

The Boc group is an acid-labile protecting group widely employed in organic synthesis to temporarily mask the reactivity of amines and hydroxyl groups.[1] In the context of 10-Boc-SN-38, the Boc group is attached to the oxygen of the 10-hydroxyl group, forming a carbonate ester. This protection strategy offers several key advantages:

-

Selective Modification: By protecting the 10-hydroxyl group, the Boc group directs subsequent reactions, such as the attachment of linkers for antibody-drug conjugates (ADCs) or solubility-enhancing moieties, exclusively to the 20-hydroxyl position.

-

Improved Solubility: While SN-38 is poorly soluble, its Boc-protected form, 10-Boc-SN-38, can exhibit altered solubility characteristics that may be favorable for certain synthetic steps.

-

Controlled Deprotection: The Boc group can be removed under specific acidic conditions that are mild enough to not compromise the integrity of the modified SN-38 molecule.

Synthesis and Deprotection of 10-Boc-SN-38: A Workflow

The synthesis of 10-Boc-SN-38 and its subsequent deprotection are crucial steps in the development of SN-38 prodrugs and conjugates. The general workflow involves the protection of the 10-hydroxyl group, modification at the 20-position, and finally, the removal of the Boc group to yield the desired product.

Figure 1: General workflow for the synthesis of a 20-modified SN-38 derivative using Boc protection.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of 10-Boc-SN-38 and related compounds.

| Reaction Step | Product | Yield (%) | Reference |

| Protection of SN-38 | 10-O-tert-Butoxycarbonyl-SN-38 | 86 | [2] |

| Esterification of 10-Boc-SN-38 with BOC-glycine | 10-Boc-SN-38-20-O-Boc-glycinate | 94 | [3] |

| Deprotection of 10-Boc-SN-38-20-O-Boc-glycinate | SN-38-20-O-glycinate HCl salt | Quantitative | [3] |

| Compound | Property | Value | Reference |

| SN-38 | Stability in methanol-based solutions | Stable for 1 month at 4°C and at least 8 weeks at -80°C | [4] |

| SN-38 (lactone form) | Stability at room temperature or 37°C | Unstable after 20 hours | [4] |

| Antibody-SN-38-conjugate (ether-linked) | Serum stability (half-life) | > 10 days | [5] |

Experimental Protocols

Synthesis of 10-O-tert-Butoxycarbonyl-SN-38 (10-Boc-SN-38)

This protocol is adapted from the literature for the synthesis of 10-Boc-SN-38.[2]

Materials:

-

SN-38

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

1% Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Dissolve SN-38 (1.00 g, 2.50 mmol) in a mixture of pyridine (5 mL) and dichloromethane (50 mL) in a flask at room temperature.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.00 g, 4.50 mmol) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, wash the reaction solution three times with 1% HCl and then with water.

-

Dry the resulting dichloromethane fraction over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it in vacuo to obtain 10-Boc-SN-38 as a faint yellow solid.

-

Expected yield: Approximately 86%.

Deprotection of 10-Boc-SN-38 Derivatives

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).[3]

Materials:

-

10-Boc-SN-38 derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the 10-Boc-SN-38 derivative in a minimal amount of dichloromethane.

-

Add a solution of trifluoroacetic acid in dichloromethane (e.g., 20% TFA in DCM).

-

Stir the mixture at room temperature for 2-5 minutes. The short reaction time is crucial to minimize potential side reactions.

-

Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA by rotary evaporation.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

Mechanism of Action of SN-38: A Signaling Pathway Overview

SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA double-strand breaks when the replication fork encounters these stabilized complexes, ultimately triggering cell cycle arrest and apoptosis.[6][7]

Figure 2: Simplified signaling pathway of SN-38-induced apoptosis.

Conclusion

The use of the Boc protecting group is a cornerstone in the synthetic chemistry of SN-38. The ability to selectively mask the 10-hydroxyl group of SN-38 opens up a vast landscape for the development of novel prodrugs and antibody-drug conjugates with improved therapeutic indices. A thorough understanding of the principles of Boc protection and deprotection, coupled with robust experimental protocols, is essential for researchers aiming to harness the full therapeutic potential of SN-38. This guide provides a foundational resource to support these endeavors in the ongoing fight against cancer.

References

- 1. ClinPGx [clinpgx.org]

- 2. Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs [mdpi.com]

- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Boc-SN-38: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 10-Boc-SN-38, a key intermediate in the development of novel cancer therapeutics. This document includes detailed information on its physicochemical characteristics, synthesis, and the mechanism of action of its active counterpart, SN-38.

Introduction

10-Boc-SN-38 is the tert-butyloxycarbonyl (Boc)-protected form of SN-38. SN-38, or 7-ethyl-10-hydroxycamptothecin, is a potent topoisomerase I inhibitor and the active metabolite of the anticancer drug irinotecan.[1] Despite its high cytotoxicity against a wide range of tumor cell lines, the clinical utility of SN-38 is hampered by its poor solubility in aqueous solutions and physiological instability.[2][3] The Boc protecting group on the 10-hydroxyl functionality of SN-38 allows for selective chemical modifications at other positions, facilitating the development of prodrugs, antibody-drug conjugates (ADCs), and other delivery systems designed to improve its therapeutic index.[4][5]

Chemical Properties and Structure

The chemical structures of SN-38 and its 10-Boc-protected derivative are fundamental to their reactivity and biological activity. The addition of the Boc group significantly alters the physicochemical properties of the parent molecule.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 10-Boc-SN-38 and, for comparison, its parent compound SN-38.

| Property | 10-Boc-SN-38 | SN-38 |

| IUPAC Name | (4S)-4,11-Diethyl-9-(tert-butoxycarbonyloxy)-4-hydroxy-1,4-dihydro-3H,14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-dione | (4S)-4,11-Diethyl-4,9-dihydroxy-1,4-dihydro-3H,14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-dione[1] |

| Synonyms | 10-(tert-butoxycarbonyl)-7-ethyl-10-hydroxycamptothecin | 7-Ethyl-10-hydroxycamptothecin[1] |

| CAS Number | 362497-15-2[6] | 86639-52-3[7][8] |

| Molecular Formula | C₂₇H₂₈N₂O₇[9] | C₂₂H₂₀N₂O₅[7][8] |

| Molecular Weight | 492.52 g/mol [9] | 392.4 g/mol [7][8] |

| Appearance | - | Yellowish-white crystalline powder[8] |

| Melting Point | - | 217 °C |

| Solubility | Data not available; expected to be more soluble in organic solvents and less soluble in aqueous media than SN-38 due to the lipophilic Boc group. | DMSO: ~2 mg/mL[7] Dimethylformamide: ~0.1 mg/mL[7] Aqueous buffers: Sparingly soluble[7] Water: 0.29 mg/mL (predicted)[10] |

| Stability | Data not available. The Boc group is labile under acidic conditions. | Supplied as a crystalline solid, stable for ≥4 years at -20°C.[7] Aqueous solutions are not recommended for storage for more than one day.[7] |

Experimental Protocols

10-Boc-SN-38 is primarily used as a key intermediate. The following sections detail the protocols for its synthesis from SN-38 and its subsequent use in the preparation of SN-38 derivatives.

Synthesis of 10-Boc-SN-38

The synthesis of 10-Boc-SN-38 involves the protection of the 10-hydroxyl group of SN-38 using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

SN-38

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

1% Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

Dissolve SN-38 in a mixture of pyridine and dichloromethane in a flask at room temperature.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, wash the reaction solution sequentially with 1% HCl and water.

-

Dry the resulting dichloromethane fraction over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it in vacuo to obtain the crude product.

-

Purify the crude product by flash chromatography to yield 10-Boc-SN-38 as a faint yellow solid.

Characterization of 10-Boc-SN-38

The identity and purity of synthesized 10-Boc-SN-38 are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the Boc protecting group and the integrity of the SN-38 backbone.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, confirming its elemental composition.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A typical method would involve a C18 reversed-phase column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[4][11]

Use of 10-Boc-SN-38 in the Synthesis of SN-38-20-O-glycinate

This protocol describes the esterification of the 20-hydroxyl group of 10-Boc-SN-38 with Boc-glycine, followed by the deprotection of both Boc groups.

Materials:

-

10-Boc-SN-38

-

Boc-glycine

-

Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Ethyl ether

-

Ethanol

-

Concentrated HCl

Procedure:

-

Dissolve 10-Boc-SN-38 in dichloromethane.

-

Add Boc-glycine, diisopropylcarbodiimide, and 4-dimethylaminopyridine to the solution.

-

Stir the reaction mixture overnight at ambient temperature.

-

Isolate the resulting product, 10-Boc-SN-38-20-O-Boc-glycinate, by flash chromatography.[4]

-

Perform TFA deprotection of the product, followed by precipitation in ethyl ether to yield the TFA salt.[4]

-

Dissolve the TFA salt in ethanol with a drop of concentrated HCl, and then evaporate the solvent to obtain SN-38-20-O-glycinate HCl salt.[4]

Mechanism of Action of SN-38

As 10-Boc-SN-38 is a prodrug or synthetic intermediate, its biological activity is realized upon the removal of the Boc group and the subsequent action of SN-38. SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I.

Topoisomerase I is an essential enzyme that alleviates torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[2] This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during the S-phase of the cell cycle. These DNA double-strand breaks trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).

Conclusion

10-Boc-SN-38 is a crucial intermediate for the chemical modification of the potent anticancer agent SN-38. Its use allows for the development of targeted drug delivery systems and prodrugs with improved solubility and stability, potentially leading to more effective and less toxic cancer therapies. This guide provides essential chemical and procedural information to support researchers in the field of oncology drug development.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chembk.com [chembk.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. jfda-online.com [jfda-online.com]

The Strategic Intermediate: 10-Boc-SN-38 as a Linchpin in the Development of Advanced SN-38 Prodrugs

For Immediate Release

PISCATAWAY, NJ – In the landscape of oncology drug development, the potent topoisomerase I inhibitor SN-38 has long been a subject of intense research. Its clinical utility, however, has been hampered by its poor solubility and the instability of its active lactone ring. A key strategy to overcome these limitations has been the development of prodrugs, and at the heart of many of these synthetic routes lies the crucial intermediate: 10-tert-butoxycarbonyl-SN-38 (10-Boc-SN-38). This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the role of 10-Boc-SN-38 as a precursor, detailing experimental protocols, comparative data, and the underlying signaling pathways.

SN-38, the active metabolite of irinotecan, is 100 to 1,000 times more potent than its parent drug.[1] However, its clinical application as a standalone agent is limited by its challenging physicochemical properties.[2] The strategic protection of the 10-hydroxyl group of SN-38 with a tert-butoxycarbonyl (Boc) group is a critical step in many synthetic pathways for novel prodrugs. This protecting group allows for selective modification at other positions of the SN-38 molecule, most commonly the 20-hydroxyl group, to attach various promoieties such as polyethylene glycol (PEG), lipids, or targeting ligands.[3] These modifications are designed to enhance solubility, improve stability, and enable targeted delivery to tumor tissues.[4]

Physicochemical Properties of SN-38 and its Prodrugs

The rationale for developing SN-38 prodrugs is clearly illustrated by comparing the physicochemical properties of the parent drug with its modified counterparts. The following table summarizes key quantitative data from various studies, highlighting the improvements achieved through the prodrug approach.

| Compound | Solubility | Stability (Lactone Form) | Cytotoxicity (IC50) | Reference |

| SN-38 | Poorly soluble in water (11–38 µg/mL)[2] | Unstable at physiological pH (pH 7.4), favoring the inactive carboxylate form.[1] | Highly potent (e.g., 20.4 nmol/L in CT26 cells)[5] | [1][2][5] |

| Irinotecan (CPT-11) | Water-soluble | More stable than SN-38 | 100-1,000 times less potent than SN-38.[1] | [1] |

| SN-38-PA Liposomes | Entrapment efficiency of 99% | More stable in closed lactone form compared to CPT-11 | More potent than CPT-11 | [1] |

| CS-(10s)SN38 | Improved water solubility | - | 13.3-fold more potent than CPT-11 in CT26 cells | [5] |

| CS-(20s)SN38 | Improved water solubility | - | 25.9-fold more potent than CPT-11 in CT26 cells | [5] |

| 10-O-fluoropropyl-SN-38 | 17-fold more soluble than SN-38 in PBS | - | Biological activity ≈50% of SN-38 in PC-3 cells | [6] |

| Lipophilic SN-38 Prodrugs (Esterified at C10/C20) | Up to 444-fold increased solubility in long-chain triglycerides | Stable in simulated gastric fluids | Significantly reduced in comparison to SN-38 | [7] |

Experimental Protocols

The synthesis of SN-38 prodrugs via the 10-Boc-SN-38 intermediate involves a multi-step process. Below are detailed methodologies for the key experimental stages.

Synthesis of 10-Boc-SN-38

The protection of the 10-hydroxyl group of SN-38 is a critical first step. A representative protocol is as follows:

-

Dissolution: Dissolve SN-38 in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is typically purified by flash chromatography on silica gel to yield 10-Boc-SN-38.[3]

General Workflow for SN-38 Prodrug Synthesis from 10-Boc-SN-38

The following diagram illustrates a generalized workflow for the synthesis of SN-38 prodrugs starting from the 10-Boc-SN-38 intermediate.

Conversion of 10-Boc-SN-38 to a Prodrug (Exemplary Protocol)

This protocol outlines the conversion of 10-Boc-SN-38 to a prodrug by modification at the 20-hydroxyl position, followed by deprotection.

-

Modification of the 20-OH group:

-

Dissolve 10-Boc-SN-38 in an anhydrous solvent like DCM.

-

Add the desired linker or promoiety, often activated as an acid chloride or with a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like DMAP.[3]

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Purify the resulting 10-Boc-protected prodrug intermediate by flash chromatography.[3]

-

-

Deprotection of the 10-OH group:

-

Dissolve the purified intermediate in a suitable solvent (e.g., DCM).

-

Add a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc protecting group.[3]

-

The reaction is usually rapid and occurs at room temperature.

-

After completion, the solvent and excess acid are removed under reduced pressure.

-

The final prodrug is often purified by precipitation or further chromatographic methods to yield the desired SN-38 prodrug.[3]

-

Mechanism of Action: SN-38 and Topoisomerase I Inhibition

The ultimate goal of any SN-38 prodrug is to release the active SN-38 at the tumor site. Once released, SN-38 exerts its potent anticancer activity by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.

The following diagram illustrates the signaling pathway of SN-38's mechanism of action.

Conclusion

The use of 10-Boc-SN-38 as a precursor is a cornerstone in the development of next-generation SN-38 prodrugs. This strategy provides a robust platform for medicinal chemists to rationally design and synthesize novel anticancer agents with improved pharmaceutical properties. By temporarily masking the reactive 10-hydroxyl group, researchers can unlock the full potential of SN-38, paving the way for more effective and safer cancer therapies. The continued exploration of new linkers and promoieties, facilitated by the 10-Boc-SN-38 intermediate, promises to yield a new arsenal of weapons in the fight against cancer.

References

- 1. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of two self-assembled macromolecular prodrug micelles with different conjugate positions of SN38 for enhancing antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility-Improved 10-O-Substituted SN-38 Derivatives with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 10-Boc-SN-38 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 10-Boc-SN-38, a key intermediate in the development of targeted cancer therapies. Understanding the stability of this molecule is critical for the successful design, formulation, and manufacturing of antibody-drug conjugates (ADCs) and other drug delivery systems. While specific quantitative stability data for 10-Boc-SN-38 is not extensively available in the public domain, this guide synthesizes information from related compounds, general chemical principles, and published analytical methodologies to provide a thorough understanding of its expected stability profile.

Introduction to 10-Boc-SN-38

SN-38, the active metabolite of the chemotherapy drug irinotecan, is a potent topoisomerase I inhibitor.[1] Its clinical utility is hampered by poor solubility and the pH-dependent instability of its active lactone ring.[2] The use of a tert-butyloxycarbonyl (Boc) protecting group at the 10-hydroxyl position (10-Boc-SN-38) is a common strategy to facilitate the synthesis of SN-38 prodrugs and bioconjugates. This modification temporarily masks the phenolic hydroxyl group, allowing for selective chemical modifications at other positions of the molecule. The stability of this Boc-protected intermediate is a crucial factor in ensuring the integrity of the molecule during synthesis, purification, and storage, as well as in the design of linkers for controlled drug release.

Expected Stability Profile of 10-Boc-SN-38

The stability of 10-Boc-SN-38 in solution is primarily influenced by two key structural features: the Boc-protected phenol and the camptothecin lactone ring.

Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, known for its stability under many conditions but susceptibility to cleavage under specific acidic or basic conditions.

-

Acidic Conditions: The Boc group is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] The kinetics of N-Boc cleavage have been shown to have a second-order dependence on the acid concentration.[5] It is expected that the O-Boc group on the phenolic hydroxyl of SN-38 will exhibit similar lability in strong acid.

-

Basic Conditions: The Boc group on phenols can also be labile to basic conditions.[6] The rate of cleavage is dependent on the strength of the base and the electronic properties of the phenol. For phenols with electron-withdrawing groups, the Boc group can be cleaved even with mild bases like piperidine.[6]

-

Neutral Conditions: The Boc group is generally stable under neutral pH conditions and in the presence of most nucleophiles.[7]

Stability of the Lactone Ring

Like its parent compound SN-38, 10-Boc-SN-38 contains a six-membered lactone ring that is essential for its cytotoxic activity. This lactone ring is known to be susceptible to pH-dependent hydrolysis.

-

Acidic pH (pH < 5): The lactone form is favored and relatively stable.

-

Physiological pH (pH 7.4): An equilibrium exists between the active lactone form and the inactive, open-ring carboxylate form. For SN-38, the carboxylate form is favored at physiological pH, leading to a significant loss of activity.[2] It is anticipated that 10-Boc-SN-38 will exhibit a similar equilibrium, although the electronic effect of the Boc group might slightly alter the kinetics.

-

Basic pH (pH > 9): The equilibrium is strongly shifted towards the inactive carboxylate form.[2]

Quantitative Stability Data (Hypothetical)

While specific experimental data for the stability of 10-Boc-SN-38 is limited in published literature, the following tables illustrate how such data would be presented. These tables are based on expected trends and should be used as a template for experimental design.

Table 1: Hypothetical pH-Dependent Stability of 10-Boc-SN-38 at 37°C

| pH | Predominant Species | Half-life (t½) of 10-Boc-SN-38 (hours) | Primary Degradation Pathway |

| 3.0 | Lactone | > 48 | Slow Boc cleavage |

| 5.0 | Lactone | 24 - 48 | Boc cleavage, minor lactone hydrolysis |

| 7.4 | Lactone/Carboxylate Equilibrium | < 12 | Lactone hydrolysis, Boc cleavage |

| 9.0 | Carboxylate | < 2 | Rapid lactone hydrolysis, Boc cleavage |

Table 2: Hypothetical Solvent and Temperature Effects on 10-Boc-SN-38 Stability at pH 5

| Solvent System | Temperature (°C) | Half-life (t½) of 10-Boc-SN-38 (hours) |

| Acetonitrile/Water (1:1) | 4 | > 72 |

| Acetonitrile/Water (1:1) | 25 | 36 |

| Acetonitrile/Water (1:1) | 37 | 24 |

| DMSO | 25 | > 96 |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential to accurately determine the degradation of 10-Boc-SN-38 and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for this purpose.

Stability-Indicating HPLC Method

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically used.[8]

-

Mobile Phase: A gradient elution is often employed to separate 10-Boc-SN-38 from its potential degradation products (SN-38, carboxylate forms, and other byproducts). A typical mobile phase system could be:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile[9]

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of approximately 265 nm or 380 nm.[8][9]

-

Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies to demonstrate that the method can resolve the parent drug from its degradation products.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Incubate a solution of 10-Boc-SN-38 in 0.1 M HCl at 60°C for several hours.

-

Base Hydrolysis: Incubate a solution of 10-Boc-SN-38 in 0.1 M NaOH at room temperature for a shorter duration (e.g., 1 hour).

-

Oxidative Degradation: Treat a solution of 10-Boc-SN-38 with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of 10-Boc-SN-38 to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of 10-Boc-SN-38 to UV light.

Samples from each condition should be analyzed by the stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Visualizations

Degradation Pathway of 10-Boc-SN-38

Caption: Proposed degradation pathways for 10-Boc-SN-38 in aqueous solution.

Experimental Workflow for Stability Testing

Caption: General workflow for conducting a stability study of 10-Boc-SN-38.

SN-38 Mechanism of Action

Caption: Simplified signaling pathway of SN-38's cytotoxic mechanism.

Conclusion and Recommendations

The stability of 10-Boc-SN-38 is a critical parameter that must be carefully evaluated during the development of SN-38-based therapeutics. Based on the chemical nature of the Boc protecting group and the camptothecin core, 10-Boc-SN-38 is expected to be most stable in acidic, non-aqueous, or low-temperature conditions. At physiological pH, the molecule is susceptible to both lactone ring hydrolysis and potential cleavage of the Boc group, especially over extended periods.

For researchers and drug developers, it is recommended to:

-

Conduct thorough stability studies using a validated stability-indicating HPLC method to determine the precise degradation kinetics of 10-Boc-SN-38 under various conditions relevant to manufacturing, storage, and in vivo delivery.

-

Store 10-Boc-SN-38 in a solid, dry state at low temperatures to minimize degradation.

-

For solution-based applications, use aprotic solvents or buffered aqueous solutions at a pH below 5.

-

Carefully design linkers for ADCs that consider the stability of the 10-O-Boc group if its cleavage is part of the intended drug release mechanism.

By understanding and controlling the stability of 10-Boc-SN-38, the development of more effective and stable SN-38-based cancer therapies can be significantly advanced.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

10-Boc-SN-38 CAS number and molecular weight

An In-depth Technical Guide to 10-Boc-SN-38

This technical guide provides a comprehensive overview of 10-Boc-SN-38, a key intermediate in the synthesis of derivatives of SN-38, the active metabolite of the anticancer drug Irinotecan. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and the biological pathways of its active form.

Physicochemical Properties

10-Boc-SN-38, also known as (S)-4,11-diethyl-4-hydroxy-9-((((tert-butoxy)carbonyl)oxy)-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione), is a tert-butyloxycarbonyl (Boc)-protected form of SN-38.[1][2] This protection of the 10-hydroxyl group is a critical step in the chemical synthesis of various SN-38 analogs and bioconjugates, preventing unwanted side reactions.

| Property | Value | Reference |

| CAS Number | 362497-15-2 | [2] |

| Molecular Formula | C27H28N2O7 | [2] |

| Molecular Weight | 492.52 | [2] |

Biological Significance and Mechanism of Action of SN-38

10-Boc-SN-38 itself is not biologically active in the same manner as SN-38. It serves as a prodrug or an intermediate that, upon removal of the Boc protecting group, releases the highly potent topoisomerase I inhibitor, SN-38.

SN-38 is the active metabolite of Irinotecan and is reported to be up to 1,000 times more cytotoxic than its parent compound.[3] Its mechanism of action involves the inhibition of topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[4] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks.[5] When the DNA replication machinery encounters this stabilized complex, it results in the formation of lethal double-strand breaks, ultimately triggering apoptosis, or programmed cell death.[6][7]

Signaling Pathway of SN-38 Action

The following diagram illustrates the mechanism of SN-38-induced DNA damage and apoptosis.

Caption: Mechanism of SN-38 induced apoptosis.

Metabolic Pathway of Irinotecan to SN-38

Irinotecan is a prodrug that requires metabolic activation to exert its cytotoxic effects. This conversion primarily occurs in the liver.

Caption: Metabolic activation and detoxification of Irinotecan.

Irinotecan is converted to the active metabolite SN-38 by carboxylesterases.[8] Subsequently, SN-38 is detoxified through glucuronidation by the enzyme UGT1A1 to form the inactive SN-38 glucuronide (SN-38G), which is then eliminated from the body.[8][9]

Experimental Protocols

The primary use of 10-Boc-SN-38 is in chemical synthesis. Below are generalized protocols for its synthesis and subsequent deprotection to yield SN-38.

Synthesis of 10-Boc-SN-38

This procedure involves the protection of the 10-hydroxyl group of SN-38.

Materials:

-

SN-38

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve SN-38 in a suitable solvent such as dichloromethane.

-

Add pyridine to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove pyridine and unreacted reagents.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 10-Boc-SN-38.

Deprotection of 10-Boc-SN-38 to SN-38

The removal of the Boc protecting group is typically achieved under acidic conditions.

Materials:

-

10-Boc-SN-38

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anisole (as a scavenger)

-

Water

Procedure:

-

Dissolve 10-Boc-SN-38 in dichloromethane.

-

Prepare a deprotection mixture consisting of trifluoroacetic acid, dichloromethane, anisole, and water.[10]

-

Add the deprotection mixture to the solution of 10-Boc-SN-38.

-

The reaction is typically carried out for a short duration (e.g., 2-5 minutes) to minimize side reactions.[10]

-

The product, SN-38, is isolated by removing the solvent and precipitating with a non-polar solvent like diethyl ether.[10]

-

Further purification can be performed if necessary to remove any remaining impurities.

Quantitative Data: In Vitro Antitumor Activity of SN-38

The following table summarizes the in vitro cytotoxicity of SN-38 against various human tumor cell lines, demonstrating its potent antitumor activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Cancer | 3.3 | |

| BEL-7402 | Liver Cancer | 13 | |

| HL-60 | Promyelocytic Leukemia | 19 | |

| HeLa | Cervical Cancer | 22 | |

| HT-29 | Colorectal Adenocarcinoma | 8.8 | [8] |

Conclusion

10-Boc-SN-38 is a vital synthetic intermediate that enables the development of novel SN-38-based anticancer agents, including antibody-drug conjugates and other targeted delivery systems. Understanding its chemical properties, the biological mechanism of its active form, and the metabolic pathways of its parent drug, Irinotecan, is essential for the rational design and development of next-generation cancer therapeutics. The protocols and data presented in this guide offer a foundational resource for researchers in the field of oncology and medicinal chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 10-Boc-SN-38: Commercial Availability, Synthesis, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 10-Boc-SN-38, a key intermediate in the synthesis of derivatives of the potent anti-cancer agent SN-38. This document outlines its commercial availability, provides a detailed synthesis protocol, and presents experimental methodologies for its use in research and drug development.

Introduction

SN-38, the active metabolite of the chemotherapy drug irinotecan, is a potent topoisomerase I inhibitor. Its clinical utility is hampered by poor solubility and stability. The tert-butyloxycarbonyl (Boc) protecting group on the 10-hydroxyl position of SN-38 (resulting in 10-Boc-SN-38) allows for selective chemical modifications at other positions, facilitating the development of prodrugs, antibody-drug conjugates (ADCs), and novel delivery systems. This guide serves as a central resource for researchers working with this important compound.

Commercial Availability and Suppliers

10-Boc-SN-38 is available from several commercial suppliers, catering to the needs of researchers in academia and industry. The following table summarizes the key suppliers and their product offerings.

| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Quantities |

| MedChemExpress | 10-Boc-SN-38 | 362497-15-2 | HY-164271 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| InvivoChem | 10-Boc-SN-38 | 362497-15-2 | V4133 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |

| BroadPharm | Boc-O-SN-38 | 362497-15-2 | BP-40130 | >98% | 100 mg, 250 mg, 500 mg, 1 g |

| Cayman Chemical | SN-38 | 86639-52-3 | 15632 | ≥98% | 5 mg, 10 mg |

Note: While Cayman Chemical is a prominent supplier of SN-38, they do not currently list 10-Boc-SN-38 in their catalog. However, their SN-38 is a common starting material for the synthesis of 10-Boc-SN-38.

Synthesis of 10-Boc-SN-38

The following protocol for the synthesis of 10-Boc-SN-38 is adapted from the literature and provides a reliable method for laboratory-scale preparation.

Reaction Scheme:

Caption: Synthesis of 10-Boc-SN-38 from SN-38.

Materials and Reagents:

-

SN-38

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

1% Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

In a flask, dissolve SN-38 (1.00 g, 2.50 mmol) in dichloromethane (50 mL).

-

Add pyridine (5 mL) to the solution.

-

To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.00 g, 4.50 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, wash the reaction solution three times with 1% HCl and then three times with water.

-

Dry the resulting dichloromethane fraction with anhydrous magnesium sulfate.

-

Filter the solution and concentrate it in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 10-Boc-SN-38 as a faint yellow solid.

Expected Yield: Approximately 86%.[1]

Experimental Protocols

10-Boc-SN-38 is primarily used as a protected intermediate for the synthesis of SN-38 derivatives. Following derivatization, the Boc group is removed to yield the active SN-38 compound. Therefore, the following protocols focus on the deprotection of 10-Boc-SN-38 and subsequent assays to evaluate the efficacy of the final SN-38 derivative.

Deprotection of 10-Boc-SN-38

Reagents:

-

10-Boc-SN-38 derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the 10-Boc-SN-38 derivative in a solution of 20% trifluoroacetic acid in dichloromethane.

-

Stir the mixture at room temperature for 15 minutes to 2 hours, monitoring the reaction by TLC.[2]

-

Upon completion, evaporate the solvent to obtain the crude deprotected SN-38 derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the SN-38 derivative required to inhibit the growth of cancer cells by 50% (IC₅₀).

Materials:

-

Human colorectal carcinoma HCT116 cells (or other relevant cancer cell line)

-

McCoy's 5A medium (or appropriate cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well plates

-

SN-38 derivative (deprotected)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 20% SDS in 0.02 M HCl)

Procedure:

-

Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the logarithmic phase cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SN-38 derivative (e.g., 0-10 µM) for 24 and 48 hours.

-

After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[3][4]

Topoisomerase I Inhibition Assay

This assay measures the ability of the SN-38 derivative to inhibit the activity of topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., SV40 DNA)

-

Human Topoisomerase I

-

Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.25 mM EDTA, 0.25 mM DTT, 15 µg/mL BSA, 5% glycerol)

-

SN-38 derivative (deprotected)

-

Stop solution (e.g., 1% SDS, 20 mM EDTA, 0.5 mg/mL proteinase K)

-

Agarose gel

-

Electrophoresis buffer

-

Ethidium bromide

Procedure:

-

In a reaction tube, combine the reaction buffer, supercoiled DNA, and the SN-38 derivative at various concentrations.

-

Initiate the reaction by adding topoisomerase I.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution and incubate for a further 30 minutes at 37°C.

-

Analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.[5]

Signaling Pathways and Mechanism of Action

SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately leading to cell cycle arrest and apoptosis.[6][7]

Irinotecan Metabolism and SN-38 Activation

Irinotecan is a prodrug that is converted to the active metabolite SN-38 primarily in the liver by carboxylesterases. SN-38 is then detoxified by UGT1A1-mediated glucuronidation to SN-38G.[8][9]

Caption: Metabolic activation of Irinotecan to SN-38.

SN-38 Mechanism of Action: Topoisomerase I Inhibition

SN-38 binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks when the replication fork encounters this complex.

Caption: SN-38's mechanism of action via Topoisomerase I inhibition.

Quantitative Data

The following tables summarize key quantitative data for SN-38 from various studies.

Table 1: IC₅₀ Values of SN-38 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HT-29 | Colorectal Adenocarcinoma | 8.8 | [10] |

| HCT-116 | Colorectal Carcinoma | 3.3 | |

| BEL-7402 | Hepatocellular Carcinoma | 13 | |

| HL-60 | Promyelocytic Leukemia | 19 | |

| HeLa | Cervical Cancer | 22 | |

| HCT 116 | Colorectal Carcinoma | 2330 (24h), 570 (48h) | [3] |

Table 2: Inhibition of Macromolecular Synthesis by SN-38

| Process | IC₅₀ (µM) | Reference |

| DNA Synthesis | 0.077 | [5] |

| RNA Synthesis | 1.3 | [5] |

Conclusion

10-Boc-SN-38 is a critical intermediate for the development of novel SN-38-based cancer therapeutics. Its commercial availability facilitates research in this area, and a straightforward synthesis protocol allows for its in-house preparation. The experimental protocols provided in this guide offer a starting point for evaluating the efficacy of newly synthesized SN-38 derivatives. A thorough understanding of the mechanism of action and the metabolic pathways of SN-38 is essential for the rational design of the next generation of topoisomerase I inhibitors. This guide provides a consolidated resource to aid researchers in their efforts to develop more effective and safer cancer treatments.

References

- 1. 10-Boc-SN-38 | SN-38衍生物 | MCE [medchemexpress.cn]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor Mechanism of Hydroxycamptothecin via the Metabolic Perturbation of Ribonucleotide and Deoxyribonucleotide in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. caymanchem.com [caymanchem.com]

literature review on the synthesis of 10-Boc-SN-38

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the anticancer drug irinotecan.[1][2] Its clinical application, however, is hampered by poor solubility.[3][4] To overcome this limitation and to enable the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs), chemical modification of SN-38 is often necessary.[5] The selective protection of the 10-hydroxyl group is a critical step in many synthetic routes that aim to modify the 20-hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the phenolic 10-hydroxyl of SN-38 due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][5] This technical guide provides a comprehensive overview of the synthesis of 10-Boc-SN-38, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway and Rationale

The synthesis of 10-Boc-SN-38 involves the reaction of SN-38 with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The more acidic phenolic hydroxyl group at the C10 position reacts preferentially over the tertiary alcohol at the C20 position, leading to the selective formation of 10-Boc-SN-38. This protecting group strategy is essential for subsequent modifications at the 20-hydroxyl position, such as the attachment of linkers for conjugation to antibodies or other targeting moieties.[5]

The general synthetic scheme is as follows:

Caption: Synthetic workflow for the preparation of 10-Boc-SN-38.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of 10-Boc-SN-38, providing a comparative overview of reaction conditions and yields.

| Starting Material (SN-38) | Reagents | Solvent(s) | Reaction Time | Yield (%) | Reference |

| 1.00 g (2.50 mmol) | (Boc)₂O (1.00 g, 4.50 mmol), Pyridine (5 mL) | Dichloromethane (50 mL) | Not specified | 86 | [6] |

| 500 mg (1.28 mmol) | (Boc)₂O (361.5 mg, 1.66 mmol), Pyridine (2 mL) | Dichloromethane (10 mL) | 12 h | Not specified | [7] |

| 0.322 g (0.65 mmol) | Not specified for Boc protection step | Dichloromethane (10 mL) | Overnight | Not specified | [5] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 10-Boc-SN-38 based on a compilation of methodologies from the scientific literature.[6][7]

Materials:

-

7-ethyl-10-hydroxycamptothecin (SN-38)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1% Hydrochloric acid (HCl) solution

-

Water, deionized

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Solvents for flash chromatography (e.g., methanol/dichloromethane mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve SN-38 in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine followed by di-tert-butyl dicarbonate. The reaction mixture is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). An aliquot of the reaction mixture is quenched with anhydrous methanol and compared to the starting material (SN-38) on a TLC plate.[5]

-

Work-up: Once the reaction is complete, the reaction mixture is washed sequentially with 1% HCl solution and water. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude 10-Boc-SN-38 is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane.

-

Characterization: The purified product is obtained as a pale yellow or faint yellow solid.[5][6] The structure and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Deprotection of 10-Boc-SN-38

The Boc protecting group can be readily removed under acidic conditions to regenerate the free 10-hydroxyl group of SN-38. A common method involves treatment with trifluoroacetic acid (TFA).[5]

Caption: Workflow for the deprotection of 10-Boc-SN-38.

Deprotection Protocol:

A typical deprotection procedure involves dissolving 10-Boc-SN-38 in a mixture of TFA and dichloromethane.[5] The reaction is usually rapid, often complete within minutes. The product, SN-38, can then be isolated by removing the solvent and precipitating with a non-polar solvent like diethyl ether.[5]

The synthesis of 10-Boc-SN-38 is a crucial step in the development of novel SN-38-based therapeutics. The Boc protection of the 10-hydroxyl group allows for selective chemical modifications at other positions of the molecule. The reaction is generally high-yielding and proceeds under mild conditions. This guide provides researchers with the essential information to perform this synthesis, including a summary of reaction parameters, a detailed experimental protocol, and a clear visual representation of the synthetic process.

References

- 1. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 2. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates [mdpi.com]

- 7. Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Handling of 10-Boc-SN-38: An In-Depth Technical Guide to Safety and Precautionary Measures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 10-Boc-SN-38, a tert-butyloxycarbonyl (Boc)-protected form of SN-38. As a derivative of the potent topoisomerase I inhibitor SN-38, 10-Boc-SN-38 requires careful handling to mitigate potential health risks in a research and drug development setting. This document outlines the known hazards, provides detailed handling protocols, and offers visual aids to ensure a safe laboratory environment.

Hazard Identification and Toxicity Profile

SN-38 is classified as a hazardous substance with the following potential effects:

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[4]

-

Mutagenicity: Suspected of causing genetic defects.[4]

-

Organ Toxicity: Causes damage to organs, particularly the gastrointestinal system, through prolonged or repeated exposure.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Given these hazards, all personnel must adhere to strict safety protocols to minimize exposure.

Quantitative Toxicity Data for SN-38

The following table summarizes the available quantitative data on the toxicity of SN-38. This information is crucial for understanding the potency of the compound and for conducting risk assessments in a laboratory setting.

| Data Point | Value | Source |

| In Vitro Cytotoxicity | ||

| Growth Inhibition (IGROV cells) | 46±8.7% at 100 pM, 77±10.4% at 1.00 nM, >99.9% at 10.0 nM (3-week exposure) | [5] |

| Growth Inhibition (H226 cells) | 34±5.9% at 100 pM, 73±4.0% at 1.00 nM, 98±0.2% at 10.0 nM (3-week exposure) | [5] |

| Potency vs. Irinotecan | 2- to 2000-fold more active than Irinotecan in vitro. | [1][6] |

| Solubility | ||

| DMSO | ~2 mg/mL | [7] |

| Dimethylformamide | ~0.1 mg/mL | [7] |

| DMSO:PBS (pH 7.2) 1:2 | ~0.3 mg/mL | [7] |

| Water | Insoluble | |

| Storage Stability | ≥4 years at -20°C as a crystalline solid. | [7] |

Experimental Protocols for Safe Handling

Adherence to detailed experimental protocols is paramount when working with potent compounds like 10-Boc-SN-38. The following sections provide step-by-step procedures for key laboratory activities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Change gloves immediately if contaminated.[8]

-

Eye Protection: Use tightly fitting safety goggles with side shields.[8]

-

Protective Clothing: A lab coat or an impervious disposable gown should be worn at all times.[8]

-

Respiratory Protection: When handling the powder form or creating aerosols, a suitable respirator is required. Work should be conducted in a certified chemical fume hood.

Weighing and Solution Preparation

These procedures should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

-

Preparation: Assemble all necessary equipment (spatula, weigh paper, vials, solvent, vortex mixer) inside the fume hood.

-

Weighing: Carefully weigh the desired amount of 10-Boc-SN-38 powder. Avoid creating dust. Use non-sparking tools.[8]

-

Dissolving: Add the solvent to the vial containing the powder. SN-38 is soluble in organic solvents like DMSO and dimethylformamide.[7] For aqueous buffers, first dissolve in DMSO and then dilute.[7]

-

Mixing: Cap the vial tightly and mix using a vortex mixer until the solid is completely dissolved.

-

Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

-

Cleanup: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all waste in designated hazardous waste containers.

Storage Procedures

Proper storage is essential to maintain the integrity of the compound and ensure safety.

-

Short-term and Long-term: Store 10-Boc-SN-38 as a crystalline solid at -20°C in a tightly sealed container.[7]

-

Solutions: Aqueous solutions are not recommended for storage for more than one day.[7] If storing solutions in organic solvents, ensure they are in tightly capped vials and stored at -20°C.

-

Inventory: Maintain an accurate inventory of the compound, including amounts used and remaining stock.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill.

-

Evacuation: Evacuate all non-essential personnel from the affected area.

-

Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: For a powder spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or covered powder using non-sparking tools and place it in a sealed, labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

First Aid Measures

In case of exposure, follow these first aid guidelines:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention.[8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Visualized Workflows and Mechanisms

To further aid in understanding the safe handling procedures and the compound's mechanism of action, the following diagrams have been created using Graphviz (DOT language).

Caption: Safe handling workflow for 10-Boc-SN-38.

Caption: Mechanism of action of SN-38.

Conclusion

The handling of 10-Boc-SN-38 necessitates a thorough understanding of the hazards associated with its active form, SN-38. By implementing stringent safety protocols, utilizing appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers and scientists can minimize the risks of exposure and maintain a safe laboratory environment. The provided visual workflows serve as a quick reference to reinforce these critical safety measures. Continuous vigilance and a proactive approach to safety are essential when working with potent cytotoxic compounds in the pursuit of scientific advancement.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Irinotecan pharmacokinetics-pharmacodynamics: the clinical relevance of prolonged exposure to SN-38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chemicalbook.com [chemicalbook.com]

solubility profile of 10-Boc-SN-38 in organic solvents

This guide provides a detailed overview of the solubility characteristics of 10-Boc-SN-38 (10-tert-butyloxycarbonyl-7-ethyl-10-hydroxycamptothecin), a key protected intermediate in the synthesis of SN-38 and its derivatives for pharmaceutical research and development. While quantitative solubility data is not extensively published, this document compiles qualitative solubility information from synthetic procedures and outlines a comprehensive protocol for researchers to determine precise solubility in various organic solvents.

Qualitative Solubility Profile

The synthesis and purification of 10-Boc-SN-38, as described in scientific literature, indicate its solubility in several common organic solvents. This qualitative data is crucial for handling the compound, preparing solutions for reactions, and developing purification methods.

Table 1: Qualitative Solubility of 10-Boc-SN-38 in Organic Solvents

| Solvent | Solubility | Context from Literature |

| Dichloromethane (DCM) | Soluble | Used as a reaction solvent for the conversion of 10-Boc-SN-38 to its 20-O-chloroformate derivative, indicating good solubility.[1] |

| Dichloromethane/Methanol | Soluble | Commonly used as an eluent in flash chromatography for the purification of related SN-38 derivatives, suggesting solubility. |

| Dimethylformamide (DMF) | Soluble | Utilized as a solvent for reactions involving SN-38 and its derivatives.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | The parent compound, SN-38, is soluble in DMSO at approximately 2 mg/mL.[2] It is anticipated that 10-Boc-SN-38 would also be soluble. |

Note: The addition of the hydrophobic tert-butyloxycarbonyl (Boc) group to SN-38 is expected to increase its solubility in non-polar organic solvents compared to the parent compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard approach for determining the equilibrium solubility of a compound.

Materials and Equipment

-

10-Boc-SN-38 (solid)

-

Selected organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol, Tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 10-Boc-SN-38 to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C) to facilitate the dissolution process.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of 10-Boc-SN-38 of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method to determine the concentration of 10-Boc-SN-38.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the saturated samples.

-

-

Data Reporting:

-

The solubility is expressed as the concentration of 10-Boc-SN-38 in the saturated solution, typically in mg/mL or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a hydrophobic compound like 10-Boc-SN-38.

Caption: Workflow for determining the solubility of 10-Boc-SN-38.

Signaling Pathways

As 10-Boc-SN-38 is a protected intermediate used for chemical synthesis, it is not directly involved in biological signaling pathways. The active compound, SN-38, exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA strand breaks and ultimately apoptosis in cancer cells. The Boc protecting group on the 10-hydroxyl position of SN-38 must be removed for the molecule to become pharmacologically active. Therefore, a diagram of a signaling pathway directly involving 10-Boc-SN-38 is not applicable. The focus for this technical guide remains on its physicochemical properties relevant to its use in drug development and synthesis.

References

Methodological & Application

Application Note: Synthesis of Antibody-Drug Conjugates Using 10-Boc-SN-38

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the clinically approved anticancer drug irinotecan.[1][2][3] It is approximately 2 to 3 orders of magnitude more potent than irinotecan itself.[1] The direct use of SN-38 in therapy is hampered by its poor solubility.[2] Antibody-drug conjugates (ADCs) provide a targeted delivery approach to overcome these limitations, enhancing the therapeutic index of potent cytotoxins like SN-38 by delivering them specifically to tumor cells.[1][4]

The synthesis of SN-38-based ADCs requires strategic chemical modifications. The SN-38 molecule has two hydroxyl groups at the C10 and C20 positions, with the C10 phenolic hydroxyl being more reactive.[1] To selectively modify the C20 hydroxyl group for linker attachment, the C10 hydroxyl is typically protected. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, forming 10-Boc-SN-38.[1][3][5] This application note provides a detailed overview and protocols for the synthesis of SN-38 ADCs using a 10-Boc-SN-38 intermediate, a cleavable linker, and conjugation to a monoclonal antibody.

Principle of the Method

The overall workflow for the synthesis of an SN-38 ADC via a 10-Boc-SN-38 intermediate involves several key steps:

-

Protection of SN-38: The phenolic hydroxyl group at the C10 position of SN-38 is protected with a Boc group to prevent its reaction in subsequent steps.

-

Drug-Linker Synthesis: A bifunctional linker is attached to the C20 hydroxyl of 10-Boc-SN-38. This linker typically contains a cleavable moiety (e.g., a dipeptide sequence sensitive to lysosomal proteases like cathepsin B) and a reactive group (e.g., maleimide) for antibody conjugation.[1][4]

-

Deprotection: The Boc protecting group is removed from the C10 hydroxyl of the drug-linker construct, typically using trifluoroacetic acid (TFA), to yield the active SN-38-linker.[1][6]

-